

# In-Depth Technical Guide to Monomethyl Auristatin E (MMAE) Intermediate-9

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## Compound of Interest

Compound Name: *Monomethyl auristatin E  
intermediate-9*

Cat. No.: *B3320029*

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This technical guide provides a comprehensive overview of Monomethyl auristatin E (MMAE) intermediate-9, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document details supplier information, chemical properties, and its role in the broader synthesis pathway of MMAE, a critical component of several antibody-drug conjugates (ADCs).

## Chemical Identity and Properties

Monomethyl auristatin E (MMAE) intermediate-9 is chemically identified as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate. It is a crucial chiral intermediate used in the multi-step synthesis of MMAE.

| Property           | Value  | Source    |
|--------------------|--|-----------|
| CAS Number         | 120205-58-5  | [1][2][3] |
| Molecular Formula  | C <sub>22</sub> H <sub>35</sub> NO <sub>5</sub>  | [2]       |
| Molecular Weight   | 393.52 g/mol   | [2]       |
| Appearance         | Colorless to light yellow oil  | [1]       |
| Purity             | Typically ≥98% (varies by supplier)  | [4]       |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2]       |

## Supplier Information

Several chemical suppliers offer **Monomethyl auristatin E intermediate-9** for research and development purposes. The following table summarizes a selection of these suppliers. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier       | Product Name                           | Catalog Number (Example) |
|----------------|--|--------------------------|
| MedChemExpress | Monomethyl auristatin E intermediate-9 | HY-78903                 |
| GlpBio         | Monomethyl auristatin E intermediate-9 | GC13547                  |
| Ambeed         | Monomethyl auristatin E intermediate-9 | amb69372                 |
| BLDpharm       | Monomethyl auristatin E intermediate-9 | BD119856                 |
| ChemScene      | Monomethyl auristatin E intermediate-9 | CS-0009820               |

## Role in the Synthesis of Monomethyl Auristatin E

MMAE intermediate-9 is a key precursor in the total synthesis of Monomethyl auristatin E. While the complete, proprietary synthesis pathways are often not fully disclosed, publicly available information and related chemical literature indicate that this intermediate undergoes further modifications to construct the full peptide backbone of MMAE.

A critical subsequent step in the synthesis involves the deprotection of the N-benzyloxycarbonyl (Cbz) group. This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction yields the corresponding free secondary amine, which is then available for coupling with the next amino acid or peptide fragment in the MMAE sequence.

## Experimental Protocols

While a detailed, step-by-step synthesis protocol for **Monomethyl auristatin E intermediate-9** is not readily available in the public domain, a representative experimental procedure for a subsequent reaction utilizing this intermediate is described below. This protocol details the removal of the Cbz protecting group, a common transformation in peptide synthesis.

### Protocol: Deprotection of **Monomethyl auristatin E intermediate-9**

**Objective:** To remove the benzyloxycarbonyl (Cbz) protecting group from tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate to yield the corresponding free amine.

#### Materials:

- **Monomethyl auristatin E intermediate-9** (CAS 120205-58-5)
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C), 50% wet
- Concentrated Hydrochloric Acid (HCl)
- Nitrogen gas (N<sub>2</sub>)

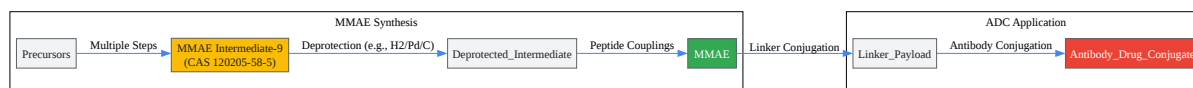
- Hydrogen gas (H<sub>2</sub>)
- Diatomaceous earth (Celite)

Procedure:

- Dissolve **Monomethyl auristatin E intermediate-9** (1 equivalent) in methanol.
- Carefully add concentrated hydrochloric acid (1.1 equivalents).
- To this solution, add 10% palladium on carbon (0.1 weight equivalents, 50% wet).
- The reaction mixture is then subjected to a hydrogen atmosphere (e.g., 45 psi) and stirred for approximately 3 hours.
- Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the hydrogen atmosphere is replaced with an inert atmosphere (nitrogen).
- The catalyst is removed by filtration through a pad of diatomaceous earth.
- The filtrate is concentrated under reduced pressure to yield the hydrochloride salt of the deprotected amine as a solid.

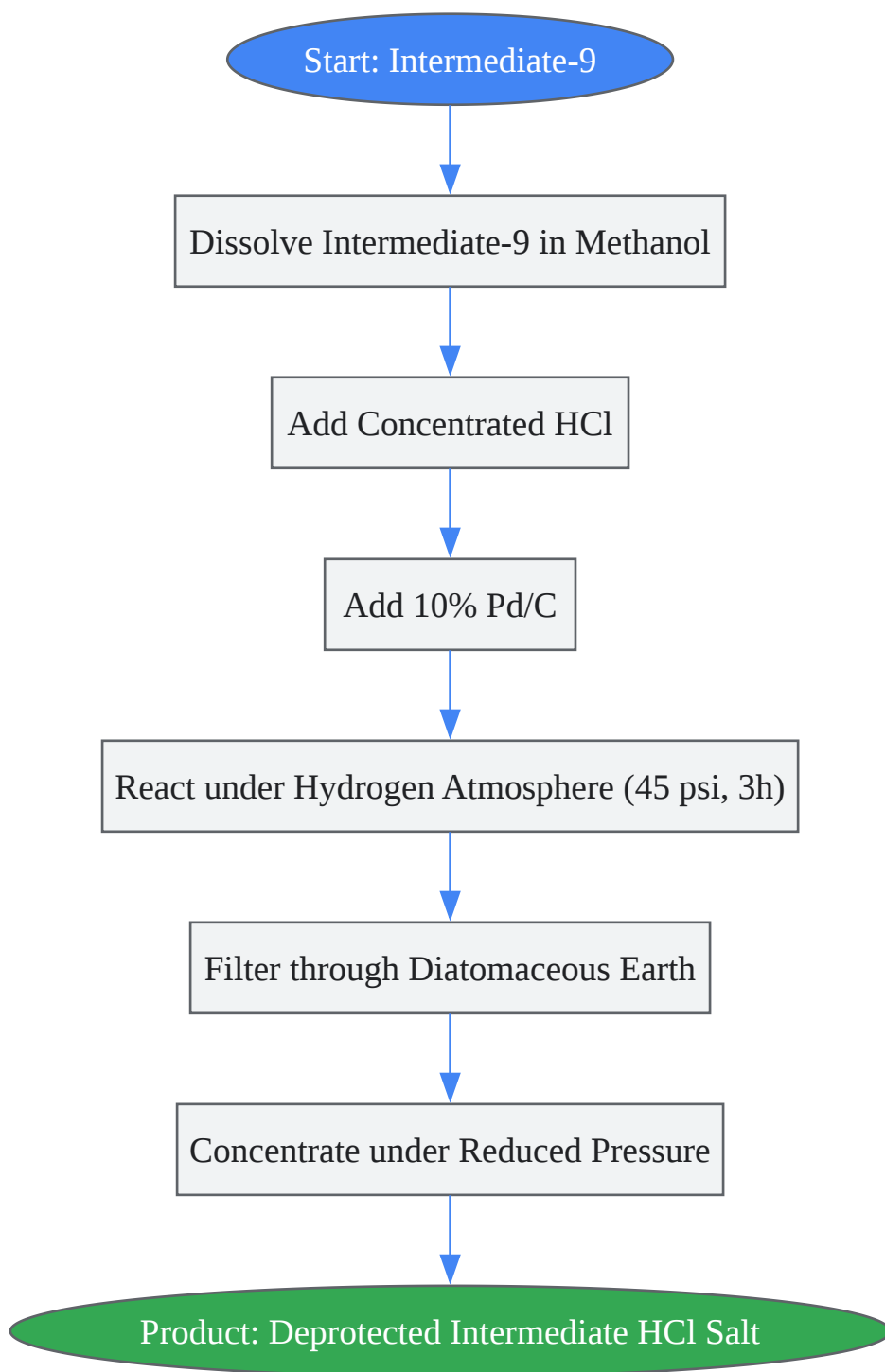
## Visualizing the Synthesis Pathway and Workflow

The following diagrams illustrate the logical flow of utilizing **Monomethyl auristatin E intermediate-9** in the broader context of MMAE synthesis and its subsequent application in antibody-drug conjugates.



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Caption: Simplified workflow of MMAE synthesis and its use in ADCs.



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Caption: Experimental workflow for the deprotection of MMAE Intermediate-9.

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## References

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